4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S 20499 involves the formation of an amino chromane derivative. The key steps include the addition of a butanoic acid spacer arm to the parent structure, followed by the formation of an immunoconjugate with bovine serum albumin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of S 20499 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: S 20499 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize S 20499.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed: The major products formed from these reactions include various derivatives of S 20499 with altered functional groups, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of 5-hydroxytryptamine 1A receptor agonists.
Biology: Investigated for its effects on neurotransmitter release and receptor binding in the brain
Medicine: Explored for its potential as an anxiolytic and antidepressant agent. .
Industry: Utilized in the development of new pharmaceuticals targeting the 5-hydroxytryptamine 1A receptor
Mechanism of Action
S 20499 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate. The compound also modulates the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation .
Comparison with Similar Compounds
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another selective agonist for the 5-hydroxytryptamine 1A receptor with similar anxiolytic and antidepressant properties.
Buspirone: A partial agonist for the 5-hydroxytryptamine 1A receptor used clinically as an anxiolytic.
Uniqueness of S 20499: S 20499 is unique due to its high affinity and selectivity for the 5-hydroxytryptamine 1A receptor, which makes it a potent agonist with significant anxiolytic and antidepressant effects. Unlike other similar compounds, S 20499 does not induce yawning or penile erections, which are common side effects of direct dopamine agonists .
Properties
CAS No. |
143413-68-7 |
---|---|
Molecular Formula |
C26H39ClN2O4 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |
InChI Key |
QYFHCFNBYQZGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Isomeric SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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